

A Technical Guide to a C9-Nitrophthalazine Derivative: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Note on the Molecular Formula: The specified molecular formula C₉H₆N₂O₄ for a phthalazine derivative did not directly correspond to a readily identifiable compound in chemical literature. However, a closely related and plausible structure is that of an N-methylated nitrophthalhydrazide, 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione, with the molecular formula C₉H₇N₃O₄. This guide will focus on this scientifically pertinent compound, providing a comprehensive overview of its synthesis, properties, and potential applications in drug discovery, areas where phthalazine derivatives have shown considerable promise.^{[1][2][3][4]}

Physicochemical Properties

The following table summarizes the key physicochemical properties of the proposed compound, 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione. Some properties are extrapolated from its parent compound, 4-nitrophthalhydrazide.

Property	Value	Source
IUPAC Name	2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione	-
Molecular Formula	C ₉ H ₇ N ₃ O ₄	-
Molecular Weight	221.17 g/mol	Calculated
Appearance	Expected to be a pale yellow solid	Inferred from[5]
Melting Point	>300 °C (decomposes) (for the parent compound)	[6]
Solubility	Likely soluble in polar organic solvents like DMSO and DMF	Inferred

Synthesis and Experimental Protocols

The synthesis of 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione is proposed as a two-step process. The first step involves the synthesis of the precursor 4-nitrophthalhydrazide, followed by N-methylation.

Step 1: Synthesis of 4-Nitrophthalhydrazide

This procedure is adapted from established methods for the synthesis of phthalhydrazides from corresponding phthalic acids.

Reaction: 3-Nitrophthalic acid reacts with hydrazine hydrate in a condensation reaction to form 6-nitro-2,3-dihydrophthalazine-1,4-dione (4-nitrophthalhydrazide).

Experimental Protocol:

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (47.4 mmol) of 3-nitrophthalic acid in 50 mL of ethanol.
- **Addition of Hydrazine:** To the stirred solution, slowly add 2.4 mL (49.8 mmol) of hydrazine hydrate (98%).

- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- **Isolation of Product:** Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- **Purification:** Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 4-nitrophthalhydrazide as a pale-yellow solid.

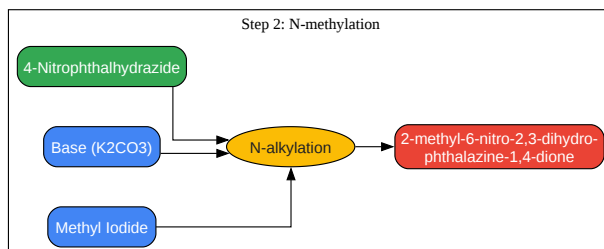
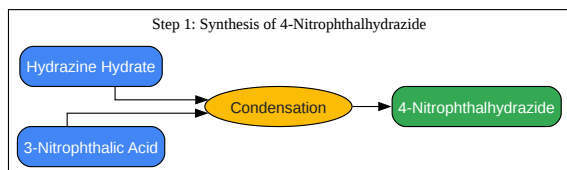
Step 2: N-methylation of 4-Nitrophthalhydrazide

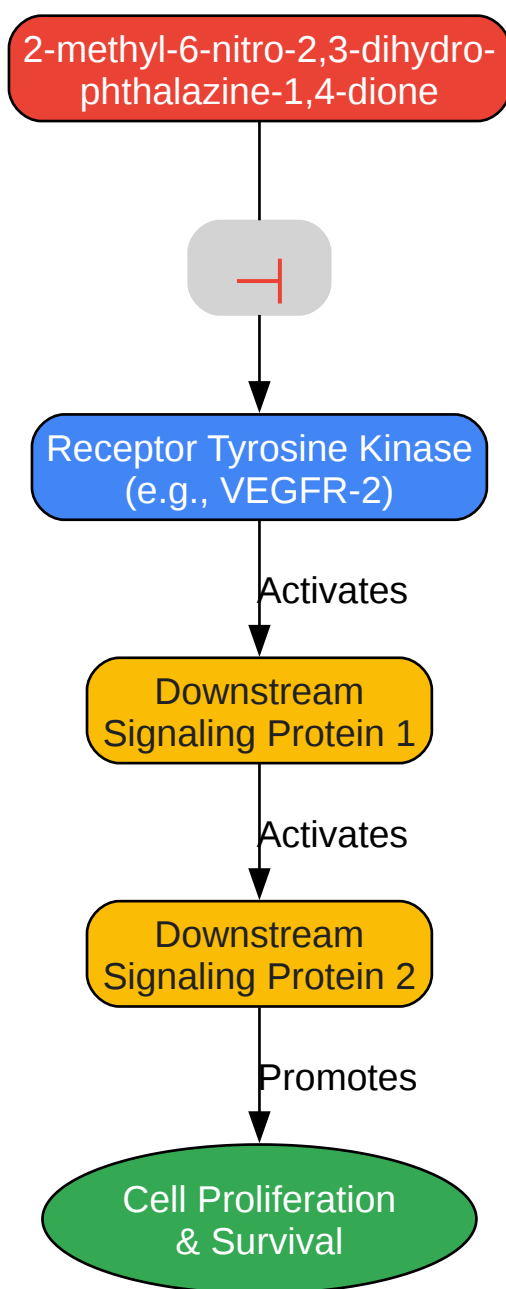
This is a standard N-alkylation reaction of a cyclic imide.^[7]^[8]

Reaction: 4-Nitrophthalhydrazide is N-methylated using a suitable methylating agent in the presence of a base.

Experimental Protocol:

- **Reactant Preparation:** Suspend 5.0 g (24.1 mmol) of 4-nitrophthalhydrazide in 50 mL of dimethylformamide (DMF) in a round-bottom flask.
- **Addition of Base:** Add 3.7 g (26.5 mmol) of anhydrous potassium carbonate to the suspension.
- **Addition of Methylating Agent:** To the stirred mixture, add 1.6 mL (25.3 mmol) of methyl iodide.
- **Reaction:** Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by thin-layer chromatography.
- **Workup:** Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate.
- **Isolation and Purification:** Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from an appropriate solvent to yield 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione.





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- To cite this document: BenchChem. [A Technical Guide to a C9-Nitrophthalazine Derivative: Synthesis, Properties, and Therapeutic Potential]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296674#iupac-name-for-c9h6n2o4-phthalazine-derivative]

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